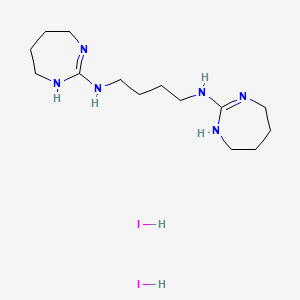
N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of the diazepine ring imparts specific chemical properties to the compound, making it of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide typically involves the reaction of 1,4-butanediamine with a suitable diazepine precursor under controlled conditions. The reaction is carried out in the presence of a solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the diazepine ring. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product. Additionally, stringent quality control measures are implemented to monitor the reaction conditions and ensure compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The diazepine ring can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce amine or alkane derivatives. Substitution reactions can result in a wide range of substituted diazepine compounds with different functional groups.
Aplicaciones Científicas De Investigación
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide involves its interaction with specific molecular targets and pathways. The diazepine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity.
Comparación Con Compuestos Similares
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide can be compared with other similar compounds, such as:
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)octane-1,8-diamine dihydriodide: This compound has a longer alkyl chain, which may affect its chemical properties and applications.
1,2-Ethanediamine, N,N’-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-, dihydriodide: This compound has a shorter alkyl chain, which may result in different reactivity and biological activities.
The uniqueness of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide lies in its specific structure and the presence of the diazepine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
82911-00-0 |
|---|---|
Fórmula molecular |
C14H30I2N6 |
Peso molecular |
536.24 g/mol |
Nombre IUPAC |
N,N'-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)butane-1,4-diamine;dihydroiodide |
InChI |
InChI=1S/C14H28N6.2HI/c1-2-8-16-13(15-7-1)19-11-5-6-12-20-14-17-9-3-4-10-18-14;;/h1-12H2,(H2,15,16,19)(H2,17,18,20);2*1H |
Clave InChI |
KJWXZXMRBFQEOW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN=C(NC1)NCCCCNC2=NCCCCN2.I.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


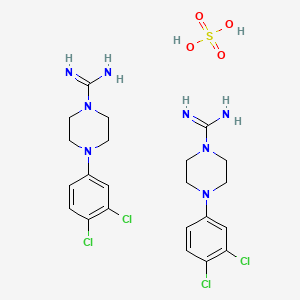


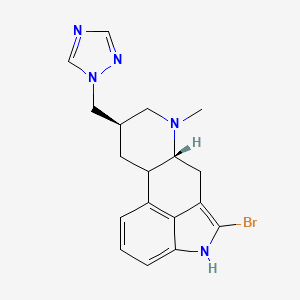

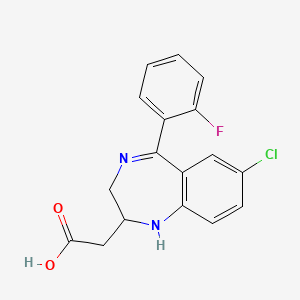
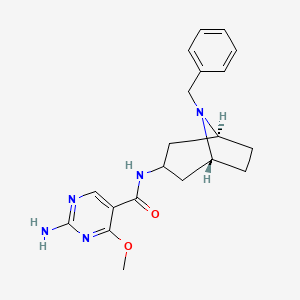
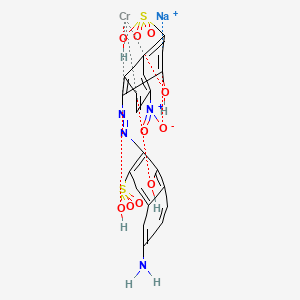

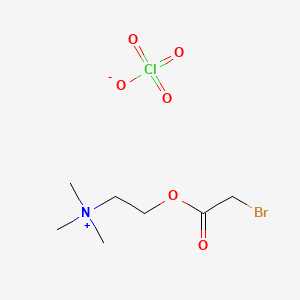
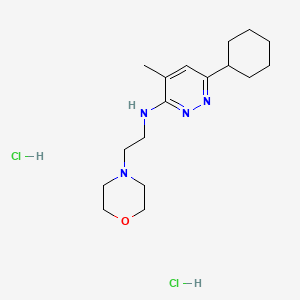
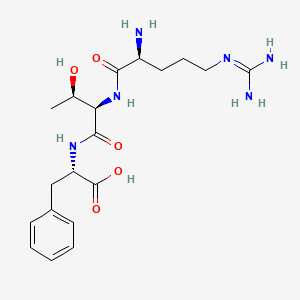
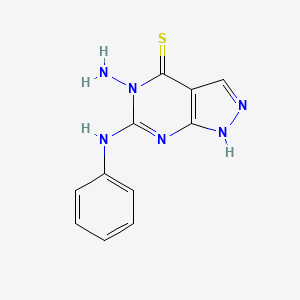
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
